![molecular formula C21H19N3O3 B2890782 N-(4-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-52-9](/img/structure/B2890782.png)
N-(4-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been extensively studied due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- N-(4-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is synthesized and characterized in various studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which involved reactions yielding pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using elemental analysis and spectral data, demonstrating the methodology for synthesizing and analyzing similar compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- Research on related compounds includes assessing their cytotoxic activity. For instance, the synthesis and characterization of certain pyrazole and pyrimidine derivatives by Hassan et al. (2014) involved in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Polymorphism and Molecular Modeling
- Özdemir et al. (2012) studied a pyridine-2,6-dicarboxamide derivative, focusing on concomitant polymorphism and molecular modeling. This research showcases the potential for examining polymorphism in compounds similar to N-(4-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Metabolic Stability and Inhibition Studies
- Research by Schroeder et al. (2009) on a similar compound, BMS-777607, emphasizes the importance of substitution in the pyridine and pyridone positions for improved solubility and selectivity. This compound demonstrated tumor stasis in Met-dependent models, illustrating the therapeutic potential of similar compounds (Schroeder et al., 2009).
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-5-2-3-6-16(14)13-24-12-4-7-18(21(24)27)20(26)23-17-10-8-15(9-11-17)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYSXLKYMOFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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